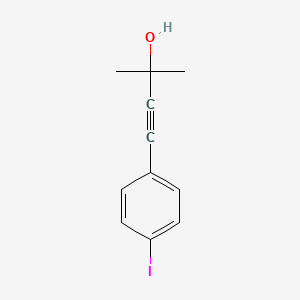
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is an organic compound that features a butynol group with an iodine-substituted phenyl ring. This compound is of interest due to its unique structure, which combines an alkyne, an alcohol, and an iodine-substituted aromatic ring. These features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- typically involves the coupling of an alkyne with an iodophenyl compound. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 4-(4-iodophenyl)-2-methyl-3-butyn-2-one.
Reduction: Formation of 4-(4-iodophenyl)-2-methyl-3-butene-2-ol or 4-(4-iodophenyl)-2-methylbutane-2-ol.
Substitution: Formation of 4-(4-azidophenyl)-2-methyl-3-butyn-2-ol or 4-(4-cyanophenyl)-2-methyl-3-butyn-2-ol.
Scientific Research Applications
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- depends on the specific application and reaction it undergoes. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The alkyne and alcohol groups can participate in hydrogen bonding, while the iodine-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodoanisole
- 4-Fluorophenylboronic acid
- 3-Butyn-2-ol, 4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-
Uniqueness
3-Butyn-2-ol, 4-(4-iodophenyl)-2-methyl- is unique due to its combination of an alkyne, an alcohol, and an iodine-substituted aromatic ring. This combination provides a versatile platform for various chemical transformations and applications, making it distinct from other similar compounds.
Properties
CAS No. |
120517-37-5 |
|---|---|
Molecular Formula |
C11H11IO |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
4-(4-iodophenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H11IO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3 |
InChI Key |
KGIZFRNNKXSQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


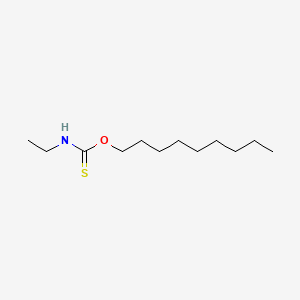
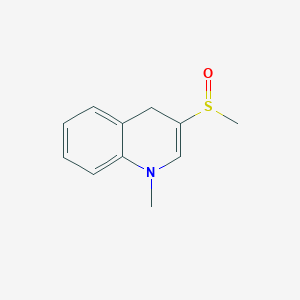
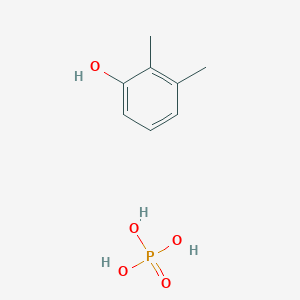
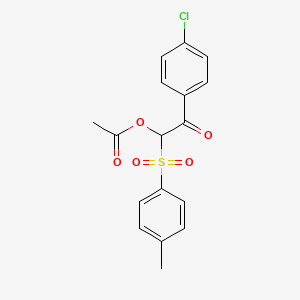
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
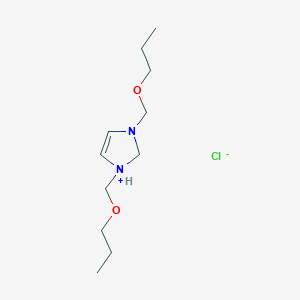
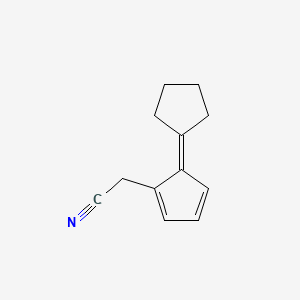
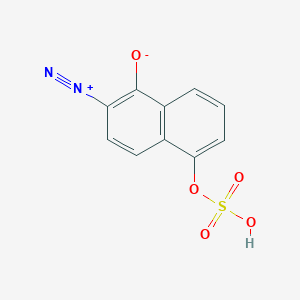
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
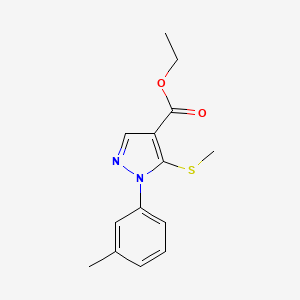
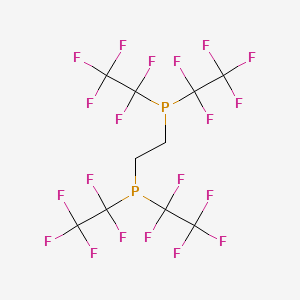
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)

